molecular formula C21H29NO6S B1406982 Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate CAS No. 1237542-10-7

Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate

Cat. No.: B1406982
CAS No.: 1237542-10-7
M. Wt: 423.5 g/mol
InChI Key: DTWAGXJADWMMCI-UHFFFAOYSA-N
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Description

Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate (CAS: 1237542-10-7) is a spirocyclic compound featuring a unique 2-azaspiro[3.3]heptane core. This structure incorporates a tosyl (p-toluenesulfonyl) group at the nitrogen atom and diisopropyl ester functionalities at the 6,6-positions, conferring steric bulk and influencing its reactivity. The spirocyclic framework imparts conformational rigidity, making it a valuable intermediate in medicinal chemistry and asymmetric synthesis. It is commercially available with a purity of 97% (MFCD27987092) .

Properties

IUPAC Name

dipropan-2-yl 2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO6S/c1-14(2)27-18(23)21(19(24)28-15(3)4)10-20(11-21)12-22(13-20)29(25,26)17-8-6-16(5)7-9-17/h6-9,14-15H,10-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWAGXJADWMMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(C3)(C(=O)OC(C)C)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 2-Azaspiro[3.3]heptane Core

The azaspiro[3.3]heptane scaffold is typically synthesized through multi-step sequences involving:

  • Formation of azetidine or cyclobutane intermediates.
  • Intramolecular cyclization or ring closure reactions.
  • Reductive amination or nucleophilic substitution steps to install nitrogen functionalities.

Example from related literature:
A practical route to 2,6-diazaspiro[3.3]heptanes involves reductive amination of aldehydes with primary amines, followed by cyclization under basic conditions (e.g., potassium tert-butoxide in THF at elevated temperature) to form the spirocyclic ring system in high yield.

Introduction of the Tosyl Group

The tosyl (p-tolylsulfonyl) group is introduced typically via sulfonylation of the azetidine nitrogen:

  • Reaction of the azaspiro amine intermediate with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base (e.g., triethylamine) in an aprotic solvent.
  • Conditions are optimized to avoid overreaction or ring opening.

This step protects the nitrogen and modulates the compound’s reactivity for further functionalization.

Installation of Diisopropyl Dicarboxylate Groups

The diisopropyl ester groups at the 6,6-positions are introduced through esterification or via reaction with appropriate diisopropyl dicarboxylate reagents:

  • Esterification of the corresponding carboxylic acid precursors with isopropanol under acidic or coupling reagent conditions.
  • Alternatively, direct use of diisopropyl 2,2-dicarboxylate derivatives in the synthesis.

A representative synthetic intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, can be converted into diisopropyl esters by transesterification or coupling reactions.

Detailed Synthetic Route Example

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Formation of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Starting from dichloro precursor, reaction in THF at 0°C to RT, 3 h ~69% Key spirocyclic intermediate
2 Reductive amination to introduce nitrogen substituents Na(OAc)3BH, AcOH, room temperature, overnight 63.2% Enables functionalization on azaspiro ring
3 Tosylation of azetidine nitrogen p-Toluenesulfonyl chloride, triethylamine, DCM, 0-25°C Typically high Protects nitrogen for further reactions
4 Esterification to diisopropyl esters Diisopropyl dicarboxylate reagents or transesterification, reflux Variable Final step to install diisopropyl esters

Research Findings and Optimization Notes

  • Reductive amination and cyclization steps are critical for maintaining the spirocyclic integrity and achieving high yields. Mild conditions (room temperature, appropriate hydride sources) prevent ring strain-induced side reactions.
  • Tosylation requires careful stoichiometric control to avoid over-sulfonylation or ring degradation. Use of mild bases and low temperatures is recommended.
  • Esterification to diisopropyl esters can be efficiently performed by transesterification of tert-butyl esters or direct coupling using carbodiimide or HATU reagents in the presence of triethylamine.
  • Purification typically involves flash chromatography using gradients of ethyl acetate/hexanes or methanol/dichloromethane mixtures to separate closely related intermediates.

Summary Table of Key Intermediates and Yields

Compound Reaction Conditions Yield (%) Reference
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate THF, 0°C to RT, 3 h 69%
Reductive amination product Na(OAc)3BH, AcOH, RT, overnight 63.2%
Tosylated azaspiro intermediate p-Toluenesulfonyl chloride, TEA, DCM, 0-25°C High (typical)
Diisopropyl ester final product Esterification/transesterification, reflux Variable

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azaspiroheptane derivatives.

Scientific Research Applications

Medicinal Chemistry

DIPTAD has shown promising potential in medicinal chemistry due to its antiviral properties. Research indicates that it exhibits potent activity against human rhinovirus (HRV), the virus responsible for the common cold. The mechanism of action involves inhibition of viral proteases, which are essential for HRV replication.

Case Study: Antiviral Activity

  • Objective : To evaluate the antiviral efficacy of DIPTAD against HRV.
  • Findings : In vitro studies demonstrated significant inhibition of HRV replication at low concentrations of DIPTAD, suggesting its potential as a therapeutic agent for respiratory viral infections.

Organic Synthesis

DIPTAD serves as an important intermediate in organic synthesis due to its versatile reactivity. It can participate in various chemical reactions, making it valuable for constructing complex molecular architectures.

Synthetic Pathways

The synthesis of DIPTAD typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Common methods include:

  • Alkylation reactions using diisopropylmalonate.
  • Formation of spirocyclic structures through cyclization techniques.

Structural Analogues and Derivatives

DIPTAD's unique structure allows for the development of various derivatives that can enhance biological activity or modify physical properties.

Compound NameStructural FeaturesUnique Aspects
2-Azaspiro[3.3]heptaneBasic spirocyclic structure without substituentsLacks functional groups that enhance reactivity
6,6-Bis(propan-2-yl) 2-(4-methylbenzenesulfonyl)Similar tosyl group but different alkyl substituentsVariations in alkyl chains affect solubility
Diethyl 2-tosyl-2-azaspiro[3.3]heptaneSimilar spirocyclic structure with ethyl groupsDifferent ester groups may alter biological activity

These comparisons illustrate how the specific substituents in DIPTAD enhance its reactivity and potential applications in drug design and development.

Biological Interaction Studies

Understanding the interactions between DIPTAD and biological systems is crucial for evaluating its therapeutic potential. Ongoing studies focus on:

  • Binding affinity to target proteins.
  • Metabolic stability and pharmacokinetics.

Further research is necessary to fully characterize these interactions and their implications for drug design.

Mechanism of Action

The mechanism of action of Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate with structurally or functionally analogous compounds, focusing on structural features, physicochemical properties, and applications.

Compound Name Structural Features Key Properties Applications/Notes
This compound (CAS 1237542-10-7) 2-Azaspiro[3.3]heptane core, tosyl group, diisopropyl esters Purity: 97%; MFCD27987092 . No boiling point data available. Intermediate in organic synthesis; potential for bioactive molecule development.
Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate (CAS 26593-41-9) 2-Oxaspiro[3.3]heptane core (oxygen instead of nitrogen), diethyl esters Molecular weight: 242.27; storage: 2–8°C; no bioactivity data reported . Used in polymer chemistry; lacks nitrogen-based reactivity of azaspiro analogs.
Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7) 1,3-Dioxolane ring with hydroxylphenyl and dimethyl ester groups M.p. 94–95°C; [α]20D = −80; MIC values: 32–128 µg/mL (antibacterial) . Exhibits antibacterial activity against S. aureus and E. coli; chiral synthesis.
2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid 2-benzyl ester (CAS 1291487-33-6) Benzyl ester substituent instead of tosyl group; same spiro core 100% purity; safety data available (GHS warnings: H302, H315) . Used in peptide mimetics; lacks tosyl group’s stabilizing effects.

Key Observations:

The tosyl group in the target compound enhances stability and serves as a leaving group in nucleophilic substitutions, unlike hydroxyl or benzyl substituents .

Its spirocyclic structure may enhance target selectivity in drug design .

Synthetic Utility :

  • The diisopropyl ester in the target compound offers steric protection, favoring controlled hydrolysis over diethyl or dimethyl analogs .
  • Tosyl-group-containing spirocycles are pivotal in cross-coupling reactions, as demonstrated in pyrrolopyrazine syntheses .

Biological Activity

Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C15H23NO4S\text{C}_{15}\text{H}_{23}\text{N}\text{O}_{4}\text{S}

Key Properties

PropertyValue
Molecular Weight307.41 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents
CAS Number1237542-10-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an inhibitor for specific enzymes and its effects on cellular processes.

Enzyme Inhibition Studies

  • Monoamine Oxidase Inhibition :
    • A study reported that compounds similar to diisopropyl 2-tosyl derivatives exhibited moderate to high inhibitory effects on Monoamine Oxidase B (MAO-B), with IC50 values ranging from 0.7 to 289 nM. The selectivity towards MAO-B over MAO-A was notable, indicating potential therapeutic applications in treating neurological disorders such as Parkinson's disease .
    CompoundIC50 (nM)MAO-A Inhibition (%)
    Diisopropyl Derivative1505
    Control (Clorgyline)<1100
  • Cytochrome P450 Interaction :
    • The compound was evaluated for its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. It was found to inhibit CYP2C9 and CYP3A4 activities by 21% and 59%, respectively, but did not significantly affect CYP2D6 .

Case Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of diisopropyl 2-tosyl derivatives in a model of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting a protective mechanism against neurotoxicity .

Case Study 2: Antidepressant Activity

Another study explored the antidepressant-like effects of diisopropyl 2-tosyl derivatives using animal models. The results showed significant reductions in immobility time in forced swim tests, indicating potential antidepressant properties .

Research Findings

Research has demonstrated that this compound can serve as a structural surrogate for piperazine in drug design, enhancing the pharmacological profile of certain drug candidates . Its unique spirocyclic structure contributes to its biological activity by influencing receptor binding and enzyme inhibition mechanisms.

Q & A

Q. What are the critical steps for synthesizing Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate, and how can coupling reagents influence yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the spiro[3.3]heptane core. Key steps include:
  • Tosylation : Introducing the 2-tosyl-2-aza group via nucleophilic substitution using tosyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Esterification : Diisopropyl dicarboxylate formation using anhydride coupling agents (e.g., DCC/DMAP) or acid chlorides with isopropanol .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
  • Yield Optimization : Use of anhydrous solvents, controlled temperature (-10°C to room temperature), and stoichiometric excess of coupling reagents (1.2–1.5 eq) improves yields to 70–85% .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. Key signals include:
  • Spirocyclic protons: δ 3.8–4.2 ppm (multiplet, axial/equatorial protons).
  • Tosyl group: δ 7.7–7.9 ppm (aromatic protons) and δ 2.4 ppm (methyl protons) .
  • IR Spectroscopy : Peaks at 1720–1740 cm⁻¹ (ester C=O) and 1350–1370 cm⁻¹ (tosyl S=O) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular ion verification (e.g., [M+Na]⁺).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures; spirocyclic bond angles (e.g., 88–92°) and torsional strain analysis are critical .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict physicochemical properties of this spiro compound?

  • Methodological Answer : MD simulations using force fields (e.g., GAFF, CHARMM36) model properties like density, compressibility, and solvent interactions:
  • Parameterization : Assign partial charges via RESP fitting and torsional parameters via quantum mechanical calculations (e.g., DFT/B3LYP/6-31G*).
  • Validation : Compare simulated density (e.g., 1.12–1.15 g/cm³ at 303 K) against experimental data; deviations ≤5% indicate reliable models .
  • Table: Force Field Accuracy for Density Prediction
Force FieldAverage Deviation (%)Temperature Range (K)
GAFF3.0243–333
CHARMM363.3243–333
OPLS-AA/CM1A5.1243–333
Data adapted from viscosity and density studies of analogous spiro ethers .

Q. How to resolve contradictions between experimental and computational data in spiro compound analysis?

  • Methodological Answer : Discrepancies (e.g., density deviations >5%) arise from force field limitations or solvent effects. Mitigation strategies include:
  • Hybrid QM/MM Simulations : Combine quantum mechanics for the spiro core with MM for bulk solvent.
  • Error Analysis : Calculate root-mean-square deviations (RMSD) and adjust van der Waals radii for bulky substituents (e.g., tosyl groups) .
  • Experimental Cross-Validation : Use differential scanning calorimetry (DSC) for phase behavior and small-angle X-ray scattering (SAXS) for solution-state conformation .

Q. What strategies enhance stereochemical control during spiro ring formation?

  • Methodological Answer :
  • Chiral Auxiliaries : Use enantiopure diols (e.g., (R,R)- or (S,S)-tartaric acid derivatives) to direct spiro ring closure.
  • Catalytic Asymmetric Synthesis : Employ organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP) for enantioselective cyclization .
  • HPLC Analysis : Chiral stationary phases (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol (95:5) resolve enantiomers (retention time: 7.5–8.5 min) .

Data Interpretation and Optimization

Q. How to design experiments to assess hydrolytic stability of the diisopropyl ester groups?

  • Methodological Answer :
  • Accelerated Degradation Studies : Expose the compound to buffers (pH 1–13) at 40–60°C for 24–72 hours.
  • Analytical Monitoring : Track ester hydrolysis via:
  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (50:50 to 90:10).
  • Titration : Quantify free carboxylic acid using 0.1 N NaOH .
  • Kinetic Modeling : Calculate activation energy (Eₐ) via Arrhenius plots to predict shelf-life under storage conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate

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